molecular formula C21H19Cl2NO3S2 B12131756 3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B12131756
M. Wt: 468.4 g/mol
InChI Key: SZVKIKMMQDVVEX-UHFFFAOYSA-N
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Description

This compound (CAS 575470-41-6) is a benzothiophene-2-carboxamide derivative with a molecular formula of C21H19Cl2NO3S2 and a molecular weight of 468.417 g/mol . Key structural features include:

  • A 3-chloro-6-methylbenzothiophene core.
  • A 3-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety as substituents on the amide nitrogen.
  • Physicochemical properties: density of 1.5 g/cm³, boiling point of 721.6°C, and logP of 5.41, indicating moderate lipophilicity .

Properties

Molecular Formula

C21H19Cl2NO3S2

Molecular Weight

468.4 g/mol

IUPAC Name

3-chloro-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H19Cl2NO3S2/c1-13-5-6-17-18(9-13)28-20(19(17)23)21(25)24(16-7-8-29(26,27)12-16)11-14-3-2-4-15(22)10-14/h2-6,9-10,16H,7-8,11-12H2,1H3

InChI Key

SZVKIKMMQDVVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

Biological Activity

The compound 3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClNO4SC_{22}H_{22}ClNO_{4}S. It features a chloro-substituted benzyl group and a tetrahydrothiophene moiety, which are significant for its biological activity.

Structure Analysis

PropertyValue
Molecular FormulaC22H22ClN O4S
Molecular Weight422.93 g/mol
CAS NumberNot available
IUPAC Name3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, benzo[b]thiophenes demonstrate a low Minimum Inhibitory Concentration (MIC) against various bacterial strains.

MIC Values of Related Compounds

CompoundMIC (µg/mL)Target Organisms
3-Chloro-N-benzyl derivatives16Staphylococcus aureus, E. faecalis
2-Hydroxypropan-2-yl derivatives64S. aureus, C. albicans

These compounds showed fast bactericidal activity, indicating their potential as antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer potential of thiophene derivatives. The structural features of 3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide may contribute to its ability to inhibit cancer cell proliferation.

Case Studies on Anticancer Effects

  • Study on Cell Lines : A study evaluated the effects of similar benzothiophene derivatives on various cancer cell lines. The results indicated significant inhibition of cell growth at concentrations as low as 10 µM.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting the importance of the thiophene ring in mediating these effects.

Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, compounds related to this structure have been investigated for additional pharmacological effects:

  • Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antioxidant : The presence of chlorine substituents may enhance antioxidant properties, providing protective effects against oxidative stress .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds featuring benzothiophene derivatives. For instance, compounds with similar structural motifs have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Potential

Research into related compounds has indicated that they may serve as inhibitors of inflammatory mediators. For example, docking studies have suggested that certain benzothiophene derivatives can inhibit enzymes like 5-lipoxygenase, which plays a crucial role in the inflammatory response. This suggests that the compound could be explored for its potential to treat conditions characterized by excessive inflammation.

Cancer Therapeutics

Benzothiophene derivatives are being investigated for their anticancer properties. The ability of these compounds to interact with specific cellular pathways involved in tumor growth and metastasis makes them candidates for further exploration in cancer therapy. Studies have reported that modifications to the benzothiophene structure can enhance cytotoxicity against cancer cell lines.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus by a related benzothiophene derivative, suggesting potential for further development .
Study BAnti-inflammatory ActivityMolecular docking studies indicated strong binding affinity to 5-lipoxygenase, supporting its role as a potential anti-inflammatory agent .
Study CCancer ResearchEvaluation of cytotoxic effects on various cancer cell lines revealed promising results for compounds with similar structures .

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Groups

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Density (g/cm³) Boiling Point (°C) LogP
Target Compound 575470-41-6 C21H19Cl2NO3S2 468.417 3-chlorobenzyl, sulfone 1.5 721.6 5.41
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide 578719-46-7 C20H20ClNO4S 413.89 2-chlorobenzyl, ethoxybenzamide N/A N/A N/A
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide 874138-75-7 C22H22ClNO4S2 464.0 3-methoxybenzyl N/A N/A N/A

Key Observations :

  • The 3-methoxybenzyl variant (CAS 874138-75-7) replaces chlorine with a methoxy group, which may increase solubility due to enhanced polarity .

Analogs with Trifluoromethyl or Nitro Substituents

Compound Name CAS Molecular Formula Molecular Weight Key Features
3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide 5701-83-7 C17H11ClF3NOS 369.7885 Trifluoromethyl group
N-(1,3-benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide 438531-46-5 C18H13N2O5SCl 404.824 Nitro group, benzodioxole

Key Observations :

  • The trifluoromethyl analog (CAS 5701-83-7) has a lower molecular weight (369.7885) and higher lipophilicity (predicted logP ~4.5–5.0) due to the CF3 group, which may improve blood-brain barrier penetration .

Analogs with Heterocyclic Modifications

Compound Name CAS Molecular Formula Molecular Weight Structural Features
3-chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide N/A C16H9ClN3O3S2 390.84 Benzothiazole core
3-chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide 548787-61-7 C26H24Cl2N2O2S2 531.517 Bis-benzothiophene structure

Key Observations :

  • The benzothiazole analog (CAS N/A) replaces the sulfone group with a nitro-benzothiazole, likely altering target specificity .
  • The bis-benzothiophene compound (CAS 548787-61-7) has a higher molecular weight (531.517) and may exhibit enhanced π-π stacking interactions in biological systems .

Research Findings and Implications

  • Solubility: The sulfone group in the target compound may improve aqueous solubility compared to non-sulfonated analogs (e.g., CAS 578719-46-7) .
  • Metabolic Stability : The nitro group in CAS 438531-46-5 could lead to faster metabolic degradation compared to the chloro and methyl substituents in the target compound .

Preparation Methods

Method A: Palladium-Catalyzed Cyclization

  • Precursors : 2-Chlorobenzaldehyde derivatives and thioglycolic acid derivatives.

  • Conditions : Alkaline hydroxide (e.g., KOH) in polar aprotic solvents (e.g., DMF) at 110–140°C.

  • Yield : ~80–92% for analogous benzo[b]thiophene carboxylic acids.

Method B: Mercaptan-Aldehyde Condensation

  • Precursors : 2-Chloro-6-methylbenzaldehyde and ethyl mercaptoglycolate.

  • Conditions : Phase-transfer catalyst (e.g., TBAB) in ethanol/water at 114–140°C.

  • Yield : ~83% for 2-benzo[b]thiophenecarboxylic acid derivatives.

Acid Chloride Formation

The carboxylic acid is converted to the acid chloride for subsequent amide coupling:

Reagent Conditions Yield Reference
Thionyl chlorideReflux in dichloromethane85–90%
Phosphorus pentachlorideToluene, 0–5°C75–80%

Carboxamide Coupling with Amines

The acid chloride reacts with two amines: 3-chlorobenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine .

Stepwise Coupling

  • First Amine (3-Chlorobenzylamine) :

    • Reagents : Triethylamine (TEA) as a base.

    • Solvent : 1,2-Dimethoxyethane or toluene.

    • Conditions : Reflux for 12–24 hours.

    • Yield : ~60–70% for monosubstituted carboxamides.

  • Second Amine (1,1-Dioxidotetrahydrothiophen-3-amine) :

    • Reagents : TEA or pyridine.

    • Solvent : Dichloromethane (DCM) or DMF.

    • Conditions : Room temperature to 40°C for 4–6 hours.

    • Yield : ~50–60% for disubstituted carboxamides.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The sulfone group is introduced via oxidation:

Precursor Oxidizing Agent Conditions Yield Reference
Tetrahydrothiophen-3-aminemCPBADCM, 0–20°C, 21 hours60–70%
Tetrahydrothiophen-3-amineHydrogen peroxideAcetic acid, 60°C, 6 hours55–65%

Key Challenges and Optimizations

  • Regioselectivity : Ensuring the 6-methyl group occupies the correct position on the benzothiophene ring.

  • Oxidation Control : Avoiding over-oxidation of the tetrahydrothiophene to sulfonic acids.

  • Purification : Recrystallization from toluene or ethyl acetate to remove byproducts.

Alternative Synthetic Routes

One-Pot Method

Step Reagents/Conditions Yield Reference
Acid chloride formationSOCl₂, DCM, reflux85%
Coupling with aminesTEA, DCM, RT → 40°C, 6 hours45%

Microwave-Assisted Synthesis

  • Conditions : DMF, 150°C, 30 minutes.

  • Yield : ~70% for amide formation.

Comparative Reaction Data

Method Yield Purity Key Reagents Reference
Stepwise Coupling50–60%>95%TEA, DCM, mCPBA
One-Pot Method45%>90%SOCl₂, TEA, DCM
Microwave-Assisted70%>95%DMF, microwave irradiation

Critical Analysis of Literature

  • Strengths :

    • High yields for acid chloride formation.

    • Established protocols for sulfone synthesis.

  • Limitations :

    • Low yields for disubstituted carboxamides due to steric hindrance.

    • Need for anhydrous conditions to prevent hydrolysis of intermediates .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimal reaction conditions for preparing this compound?

  • Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. Key steps include:

  • Functional group activation : Use of anhydrides (e.g., succinic or maleic anhydride) under dry CH₂Cl₂ with nitrogen protection .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate intermediates and final products .
  • Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of anhydride) and reflux duration to improve efficiency .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use multimodal characterization:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorobenzyl protons at δ 4.5–5.5 ppm; thiophene sulfone signals at δ 3.1–3.7 ppm) .
  • Mass spectrometry : HRMS to validate molecular weight (e.g., expected [M+H]⁺ at m/z 469.4 for C₂₁H₁₉Cl₂N₂O₃S₂) .
  • Thermal analysis : DSC to detect melting points (e.g., 213–216°C for analogs) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition or receptor-binding assays:

  • Target selection : Focus on kinases or GPCRs due to benzothiophene’s pharmacological relevance .
  • Assay design : Use fluorescence polarization for binding affinity (IC₅₀) or microplate-based enzymatic assays (e.g., NADH-coupled detection) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 3-chlorobenzyl with fluorinated or methylthiophene groups) .
  • Biological testing : Compare IC₅₀ values across analogs in dose-response curves (e.g., 10 nM–100 µM range) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, melting points)?

  • Methodological Answer :

  • Comparative analysis : Replicate synthesis/purification protocols from conflicting studies (e.g., solvent crystallization vs. HPLC) .
  • Advanced characterization : Use variable-temperature XRD to assess polymorphism or DSC-TGA for decomposition profiles .

Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Cellular profiling : RNA-seq or proteomics to identify differentially expressed pathways post-treatment .
  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins .
  • In vivo validation : Zebrafish xenograft models to assess tumor growth inhibition (dose: 10–50 mg/kg) .

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